
tert-Butylphosphonic acid
Overview
Description
tert-Butylphosphonic acid (C₄H₁₁O₃P, CAS 4923-84-6) is a phosphonic acid derivative with a bulky tert-butyl group attached to the phosphorus atom. Its molecular weight is 138.1 g/mol, and it exhibits a melting point of 187–189°C . The compound is characterized by two acidic protons (pKa1 = 2.79, pKa2 = 8.88 at 25°C) , enabling diverse hydrogen-bonding and coordination behaviors. Structurally, tBuPA forms solvent-dependent supramolecular assemblies, including hexamers in nonpolar solvents (e.g., CDCl₃) and one-dimensional polymers in polar solvents (e.g., acetonitrile) . Its corrosion hazard (UN 3261, Hazard Class 8) necessitates careful handling .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Synthesis: tert-Butylphosphonic acid can be synthesized by the reaction of tert-butyl chloride with phosphorus trichloride, followed by hydrolysis. The reaction typically occurs in the presence of a base such as triethylamine.
Esterification: Another method involves the esterification of phosphonic acid with tert-butyl alcohol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification and hydrolysis processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butylphosphonic acid can undergo oxidation reactions to form phosphonic acid derivatives with higher oxidation states.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphonic acids.
Scientific Research Applications
tert-Butylphosphonic acid is a chemical compound with a variety of research applications . It has the molecular formula C4H11O3P and a molar mass of 138.1 . It typically appears as a crystalline powder with a white color .
Scientific Research Applications
tert-Butylphosphonic acid has been utilized in the preparation of several compounds and complexes :
- Dinuclear dicationic vanadium(IV) complexes
- Borophosphonate cages
- Hexanuclear copper(II) cages
- Soluble molecular copper(II) phosphonates
- Titanium(IV) alkoxides
Applications in Catalysis
tert-Butylphosphonic acid can be used as a catalyst for transesterification, gas phase polymerization, and alcohol reactions .
Surface Modification
Phosphonic acid-based organic and organic–inorganic coatings are used as alternative surface treatments for aluminum and titanium . Self-assembled monolayers (SAMs) of phosphonic acid-based molecules are commonly used to modify the surface of dielectrics . It also binds more strongly than water to the TiO2 .
Formation of Hydrogen-Bonded Cage Tetramers
In polar aprotic media, this compound forms highly symmetric cage-like tetramers held by eight OHO hydrogen bonds, making the complex quite stable . In these associates, each phosphonic acid molecule is bonded to three other molecules by forming two hydrogen bonds as a proton donor and two hydrogen bonds as a proton acceptor .
Esterification Reactions
tert-Butylphosphonic acid can be used in selective esterification procedures for mono- and diesterification of phosphonic acids . Triethyl orthoacetate can be used as a selective ethoxy group donor in the reaction with butylphosphonic acid and phenylphosphonic acid to produce monoesters .
Solution and Hydrolytic Stability
Mechanism of Action
The mechanism of action of tert-butylphosphonic acid involves its ability to form strong hydrogen bonds and coordinate with metal ions. This property makes it effective in catalysis and material science applications. The molecular targets include metal centers in catalysts and active sites in enzymes .
Comparison with Similar Compounds
Comparison with Similar Phosphonic Acids
Structural and Supramolecular Behavior
Table 1: Structural Motifs and Hydrogen-Bonding Strengths
Key Findings :
- Solvent Dependency : tBuPA’s self-assembly is highly solvent-sensitive. In CDCl₃, it forms hexamers stabilized by cooperative H-bonding , whereas in freonic mixtures (CDF₃/CDF₂Cl), it adopts a cage-like tetrameric structure . This contrasts with smaller phosphonic acids (e.g., methyl- or phenyl-), which favor linear polymers or simpler aggregates due to reduced steric bulk .
- H-Bond Strength : The average H-bond energy in tBuPA clusters (42–43 kJ/mol) is comparable to phenylphosphonic acid but stronger than methylphosphonic acid due to the electron-withdrawing tert-butyl group enhancing H-bond acidity.
Table 2: Coordination Behavior in Metal Complexes
Key Findings :
- Cluster Formation : tBuPA’s bulky tert-butyl group stabilizes high-nuclearity Mn clusters (e.g., [Mn₉O₆(tBuPO₃)₂] and [Mn₁₃O₆(tBuPO₃)₁₀]) by preventing overcrowding and facilitating ligand bridging . Smaller phosphonic acids (e.g., benzyl-) tend to form lower-nuclearity complexes.
- Surface Binding: In materials science, tBuPA acts as a surfactant for barium titanate (BTO) nanoparticles. DFT studies reveal its diprotonated form binds strongly to TiO₂-terminated surfaces (−2.1 eV binding energy), outperforming monoprotonated analogs .
Acid-Base and Host-Guest Chemistry
Table 3: Acid-Base Interactions
Key Findings :
- Proton Transfer: tBuPA forms stable 1:1 and 2:1 complexes with trimethylpyridine via OHN hydrogen bonds, enabling proton transfer and stabilization of anionic species (e.g., [tBuPA-H]⁻) . This behavior is less pronounced in less acidic phosphonic acids.
Q & A
Q. Basic: What are the primary synthetic routes for tert-butylphosphonic acid, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
this compound is typically synthesized via nucleophilic substitution or Grignard reactions. For example, phenylphosphonic dichloride can react with tert-butylmagnesium chloride to form tert-butylphenylphosphinic acid derivatives, as demonstrated in analogous syntheses . Key conditions include:
- Temperature control : Reactions often require low temperatures (−20°C to 0°C) to prevent side reactions.
- Solvent selection : Anhydrous tetrahydrofuran (THF) or diethyl ether is used to maintain Grignard reagent stability.
- Purification : Acidic workup (e.g., 1M HCl) followed by recrystallization from non-polar solvents (e.g., chloroform) isolates the product .
Q. Basic: Which spectroscopic and computational methods are essential for characterizing this compound’s structural dynamics?
Methodological Answer:
- Solid-state analysis : Single-crystal X-ray diffraction reveals hydrogen-bonded polymeric chains (e.g., 1D polymer in polar solvents like acetonitrile) or hexameric clusters in chloroform .
- Solution studies : and NMR spectroscopy track concentration-dependent aggregation (monomers at low concentrations vs. hexamers at high concentrations) .
- Computational modeling : Density functional theory (DFT) at B3LYP/6-31G* level calculates hydrogen bond strengths (~42–43 kJ/mol for neutral clusters) and validates experimental findings .
Q. Basic: How is this compound applied in materials science, particularly in nanoparticle functionalization?
Methodological Answer:
this compound modifies metal oxide nanoparticles (e.g., ZnO) to enhance dispersion in polymer matrices. A proven protocol includes:
Surface modification : React ZnO nanoparticles with this compound in pentan-1-ol, forming a hydrophobic phosphonate coating.
Composite preparation : Disperse functionalized nanoparticles into methyl methacrylate (MMA) for in-situ polymerization.
Validation : Use TEM for dispersion analysis and FTIR to confirm phosphonate bonding .
Q. Advanced: How do solvent polarity and concentration influence this compound’s self-assembly, and how should researchers design experiments to control aggregation?
Methodological Answer:
- Solvent effects : Polar solvents (e.g., THF, acetonitrile) favor linear 1D polymers, while non-polar solvents (e.g., chloroform) stabilize hexameric clusters due to reduced dielectric screening of hydrogen bonds .
- Concentration dependence : Dilute solutions (<0.1 M) predominantly yield monomers, necessitating careful concentration control during crystallization.
- Experimental design :
Q. Advanced: How can researchers resolve contradictions in reported aggregation states of this compound across studies?
Methodological Answer:
Discrepancies often arise from solvent choice, concentration, or characterization techniques. To reconcile results:
Systematic solvent screening : Test aggregation in solvents of varying polarity (e.g., dielectric constant from 4.8 for chloroform to 37.5 for acetonitrile).
Multi-technique validation : Combine X-ray diffraction (solid-state), NMR (solution), and electrospray ionization mass spectrometry (gas-phase) to capture all aggregation forms .
DFT cross-validation : Compare computed hydrogen bond energies (e.g., 83 kJ/mol for anionic dimers) with experimental data to identify dominant species .
Q. Advanced: What role does this compound play in designing polynuclear metal complexes, and how do coordination modes affect magnetic properties?
Methodological Answer:
In Cu(II) clusters, this compound acts as a terminal ligand, stabilizing triangular {Cu(μ-OH)} cores. Key considerations:
- Coordination chemistry : The phosphonate group binds axially, forming hydrogen bonds with μ-hydroxo bridges, which enhance magnetic coupling.
- Magnetic analysis : Measure magnetic susceptibility (χT) to quantify antiferromagnetic interactions. For example, J values of −500 cm indicate strong coupling in dinuclear systems.
- Structural validation : Single-crystal XRD confirms ligand placement, while EPR spectroscopy probes electronic environments .
Q. Advanced: How can computational models (e.g., DFT) predict this compound’s behavior in novel applications, such as surface interactions with metal oxides?
Methodological Answer:
DFT simulations at B3LYP/6-311+G* level model interactions with surfaces like TiO:
Binding energy calculation : Compare adsorption energies of this compound’s hydroxyl groups vs. water or hydrogen on oxide surfaces.
Charge distribution analysis : Use Natural Bond Orbital (NBO) to assess electron transfer between phosphonate oxygens and metal sites.
Experimental correlation : Validate simulations with XPS (surface composition) and AFM (morphology changes) .
Properties
IUPAC Name |
tert-butyl-dioxido-oxo-λ5-phosphane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O3P/c1-4(2,3)8(5,6)7/h1-3H3,(H2,5,6,7)/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDSVONAYZTTDA-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(=O)([O-])[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O3P-2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101032342 | |
Record name | tert-Butylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101032342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4923-84-6, 99097-88-8 | |
Record name | NSC 222650 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004923846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101032342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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